6-(Difluoromethyl)picolinaldehyde chemical properties
6-(Difluoromethyl)picolinaldehyde chemical properties
Abstract
This technical guide provides a comprehensive analysis of 6-(difluoromethyl)picolinaldehyde (CAS 208111-30-2), a critical intermediate in the synthesis of fluorinated heterocyclic pharmacophores. It details the physicochemical impact of the difluoromethyl (
Introduction: The Fluorine Effect in Pyridine Scaffolds
In modern drug discovery, the incorporation of fluorine into heteroaromatic rings is a strategic tool to modulate
6-(Difluoromethyl)picolinaldehyde represents a bifunctional scaffold:
-
The Picolinaldehyde Core: A versatile electrophile for reductive aminations, condensations, and heterocycle formation.
-
The Difluoromethyl Group (
): A lipophilic hydrogen bond donor. Unlike the trifluoromethyl ( ) group, the proton can function as a weak hydrogen bond donor, acting as a bioisostere for hydroxyl ( ) or thiol ( ) groups while significantly increasing membrane permeability.
Key Structural Advantages
-
Metabolic Blocking: The C6 position is blocked by fluorine, preventing oxidative metabolism (e.g., by cytochrome P450s) typical at the
-positions of pyridines. -
Electronic Modulation: The electron-withdrawing nature of the
group lowers the basicity of the pyridine nitrogen, reducing the risk of hERG channel inhibition often associated with basic amines.
Physicochemical Properties[1][2][3][4]
The following data consolidates experimental and predicted values essential for handling and characterization.
| Property | Value / Description | Note |
| IUPAC Name | 6-(Difluoromethyl)pyridine-2-carbaldehyde | |
| CAS Number | 208111-30-2 | |
| Molecular Formula | ||
| Molecular Weight | 157.12 g/mol | |
| Physical State | White to pale yellow solid | Low melting point solid |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc | Sparingly soluble in water |
| More lipophilic than non-fluorinated analog | ||
| Reduced basicity due to | ||
| Storage | Inert atmosphere ( | Aldehyde is oxidation-sensitive |
Synthetic Methodologies
Two primary routes are recommended based on scale and starting material availability.
Route A: Metal-Halogen Exchange (Preferred for Lab Scale)
This route ensures high regioselectivity and avoids statistical mixtures. It utilizes 2-bromo-6-(difluoromethyl)pyridine as the precursor.
Mechanism:
-
Lithiation: Rapid Li/Br exchange creates a nucleophilic pyridyl lithium species.
-
Formylation: The nucleophile attacks
-Dimethylformamide (DMF). -
Hydrolysis: Acidic quench releases the aldehyde.
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Reagents:
-
2-Bromo-6-(difluoromethyl)pyridine (1.0 eq, 10 mmol)
-
-Butyllithium (
-BuLi, 2.5 M in hexanes, 1.1 eq) -
Anhydrous THF (50 mL)
-
Anhydrous DMF (1.5 eq)
-
-
Procedure:
-
Dissolve the starting bromide in anhydrous THF and cool to -78°C (acetone/dry ice bath). Critical: Temperature control prevents Wurtz-type coupling.
-
Add
-BuLi dropwise over 15 minutes. The solution will turn deep red/orange. Stir for 30 minutes at -78°C. -
Add DMF dropwise. Stir for 1 hour, allowing the mixture to warm to 0°C.
-
Quench: Pour the reaction mixture into saturated aqueous
(50 mL). -
Workup: Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Route B: Selective Reduction (Alternative)
Starting from methyl 6-(difluoromethyl)picolinate.
-
Reagent: Diisobutylaluminum hydride (DIBAL-H).
-
Conditions: -78°C in Toluene/DCM.
-
Challenge: Over-reduction to the alcohol is a common risk; strict stoichiometry (1.05 eq) is required.
Reactivity & Divergent Synthesis Pathways
The following Graphviz diagram illustrates the core reactivity profile of 6-(difluoromethyl)picolinaldehyde, mapping its transformation into high-value medicinal chemistry scaffolds.
Caption: Divergent synthetic pathways from the aldehyde core. Blue arrows indicate primary medicinal chemistry applications.
Key Reaction: Reductive Amination
This is the most frequent application in drug development (e.g., linking the pyridine headgroup to a piperazine or piperidine linker).
-
Standard Protocol: Combine aldehyde (1 eq) and amine (1.1 eq) in DCE. Add
(1.5 eq) and catalytic AcOH. Stir at RT for 4-16h. -
Why it works: The electron-deficient pyridine ring makes the intermediate imine highly electrophilic, facilitating rapid reduction.
Handling and Stability Protocols
Hydrate Formation
The presence of the electron-withdrawing
-
Observation: In the presence of water, the aldehyde may exist in equilibrium with its gem-diol (hydrate) form.
-
Mitigation: Store under anhydrous conditions. If NMR shows hydrate peaks, azeotropic distillation with toluene can revert it to the aldehyde.
Safety Data
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
Waste: Dispose of as halogenated organic waste.
References
-
Sigma-Aldrich. 6-(Difluoromethyl)picolinaldehyde Product Sheet. Retrieved from
-
PubChem. 6-(Fluoromethyl)picolinaldehyde Compound Summary (Analog Reference). Retrieved from
-
BLD Pharm. 6-(Difluoromethyl)picolinaldehyde Material Safety Data Sheet. Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
